molecular formula C14H19N3O B7451316 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide

Cat. No. B7451316
M. Wt: 245.32 g/mol
InChI Key: UYNXPIOAEPETIZ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide, also known as BZEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZEP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has been extensively studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. Studies have shown that N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has also been found to possess antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a major cause of hospital-acquired infections.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide is not fully understood, but studies suggest that it may act by inducing apoptosis, a process of programmed cell death, in cancer cells. N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has been found to have minimal toxicity to normal cells, indicating its potential as a safe and effective therapeutic agent. Studies have also shown that N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide can induce cell cycle arrest and inhibit cell migration in cancer cells. In addition, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has been found to exhibit anti-inflammatory activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. However, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has some limitations for lab experiments, including its low solubility in water, which may affect its bioavailability and efficacy. Moreover, further studies are needed to determine the optimal dosage and administration route of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide for its therapeutic applications.

Future Directions

There are several future directions for the scientific research on N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide. Firstly, more studies are needed to elucidate the mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide and its potential targets in cancer cells. Secondly, the development of more efficient synthesis methods and formulations of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide may improve its bioavailability and efficacy. Thirdly, further studies are needed to evaluate the safety and efficacy of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide in vivo and in clinical trials, which may pave the way for its use as a therapeutic agent in cancer and infectious diseases.
Conclusion
In conclusion, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide is a promising chemical compound with potential therapeutic applications in cancer and infectious diseases. The synthesis method of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide involves a multistep reaction, and it exhibits potent cytotoxicity against cancer cells and antimicrobial activity against bacterial strains. The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide is not fully understood, but it may act by inducing apoptosis in cancer cells and disrupting the bacterial cell membrane. N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide has minimal toxicity to normal cells and exhibits anti-inflammatory activity. However, further studies are needed to determine its optimal dosage and administration route, as well as its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide can be synthesized through a multistep reaction involving the condensation of 2-(2-aminoethyl)-1H-benzimidazole with pentanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide as a white solid with a high yield.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-2-3-8-14(18)15-10-9-13-16-11-6-4-5-7-12(11)17-13/h4-7H,2-3,8-10H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNXPIOAEPETIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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